Cas no 80952-71-2 ((20R)-Ginsenoside Rh1)

(20R) -ginsenoside Rh1 is an R-type isomer of ginsenoside Rh1, which can be isolated from Panax ginseng and can inhibit thrombin induced conversion of fibrinogen to fibrin
(20R)-Ginsenoside Rh1 structure
(20R)-Ginsenoside Rh1 structure
(20R)-Ginsenoside Rh1
80952-71-2
C36H62O9
638.872092723846
MFCD22200424
729552
21599923

(20R)-Ginsenoside Rh1 Properties

Names and Identifiers

    • b-D-Glucopyranoside, (3b,6a,12b,20R)-3,12,20-trihydroxydammar-24-en-6-yl
    • (2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]ox
    • (R)-ginsenoside Rh1
    • 20(R)-Ginsenoside Rh1
    • Ginsenoside-Rh1(R)
    • 2-[[(5R,8R,9R,10R,13R,14S)-3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamet
    • (20R)-Ginsenoside Rh1
    • (3β,6α,12β,20R)-3,12,20-Trihydroxydammar-24-en-6-yl β-D-glucopyranoside (ACI)
    • Dammarane, β-D-glucopyranoside deriv. (ZCI)
    • Ginsenoside R-Rh1
    • R-Ginsenoside Rh1
    • CHEMBL3594353
    • (R)Ginsenoside-Rh1
    • EX-A8002R
    • AKOS037514527
    • (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • HY-N1400
    • s9318
    • CCG-270313
    • 1ST169741
    • CS-0016818
    • 20(R)--Ginsenoside rh1
    • MFCD22200424
    • 80952-71-2
    • MS-30906
    • AC-34686
    • (20R)-Ginsenoside Rh120(R)--Ginsenoside rh1; (R)Ginsenoside-Rh1
    • CHEBI:228836
    • (R) -ginsenoside Rh1
    • DA-59473
    • (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5S,5AR,7S,9AR,9BR,11R,11AR)-7,11-DIHYDROXY-1-[(2R)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL]-3A,3B,6,6,9A-PENTAMETHYL-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-5-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • +Expand
    • MFCD22200424
    • RAQNTCRNSXYLAH-PQYWRUIPSA-N
    • 1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1
    • C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)[C@@](O)(C)CC/C=C(\C)/C)C

Computed Properties

  • 638.439384g/mol
  • 0
  • 4.3
  • 7
  • 9
  • 7
  • 638.439384g/mol
  • 638.439384g/mol
  • 160Ų
  • 45
  • 1110
  • 0
  • 16
  • 0
  • 0
  • 0
  • 1
  • 638.9

Experimental Properties

  • 3.29560
  • 160.07000
  • 755.1±60.0 °C at 760 mmHg
  • No data available
  • 410.5±32.9 °C
  • Insuluble (2.2E-3 g/L) (25 ºC),
  • Powder
  • 1.23±0.1 g/cm3 (20 ºC 760 Torr),

(20R)-Ginsenoside Rh1 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G6HB-1mg
(R) -ginsenoside Rh1
80952-71-2 ≥98%
1mg
$73.00 2024-04-21
A2B Chem LLC
AH54095-1mg
20(R)-Ginsenoside Rh1
80952-71-2 ≥98%
1mg
$30.00 2024-04-19
Aaron
AR00G6PN-5mg
(R) -ginsenoside Rh1
80952-71-2
5mg
$43.00
abcr
AB479144-10 mg
20(R)-Ginsenoside rh1; .
80952-71-2
10mg
€214.50 2023-07-10
Chemenu
CM182445-100mg
20(R)-Ginsenoside Rh1
80952-71-2 97%
100mg
$608
ChemScence
CS-0016818-5mg
(20R)-Ginsenoside Rh1
80952-71-2 99.06%
5mg
$80.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0041-100mg
20(R)-Ginsenoside Rh1
80952-71-2 98%
100mg
$220 2023-09-20
ChromaDex Standards
ASB-00007253-005-5mg
GINSENOSIDE Rh1 (R
80952-71-2 %
5mg
$221.00
Crysdot LLC
CD11053703-10mg
20(R)-Ginsenoside Rh1
80952-71-2 97%
10mg
$120 2024-07-19
eNovation Chemicals LLC
Y1261508-5mg
(R) -ginsenoside Rh1
80952-71-2 99%
5mg
$95 2024-06-06

(20R)-Ginsenoside Rh1 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; Yang, Min; Lu, Zhiqiang; Zhang, Jinqiang; Huang, Huilian; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Synthetic Circuit 2

Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Qiao, Mengdan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(2), 219-225

Synthetic Circuit 3

Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Qiao, Mengdan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(2), 219-225

Synthetic Circuit 4

Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Qiao, Mengdan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(2), 219-225

Synthetic Circuit 5

Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Qiao, Mengdan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(2), 219-225

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1-Butanol
Reference
Alkaline cleavage of ginsenosides
Chen, Yingjie; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(4), 1653-5

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 12-Tungstosilicic acid Solvents: Methanol ,  Water ;  5 h, pH 3, rt → 60 °C
Reference
A novel catalytic application of heteropoly acids: Chemical transformation of major ginsenosides into rare ginsenosides exemplified by Rg1
Cao, Jie; et al, Science China: Chemistry, 2017, 60(6), 748-753

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

(20R)-Ginsenoside Rh1 Raw materials

(20R)-Ginsenoside Rh1 Preparation Products

(20R)-Ginsenoside Rh1 Suppliers

Nanjing Bencao Yikang Biotechnology Co., Ltd
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